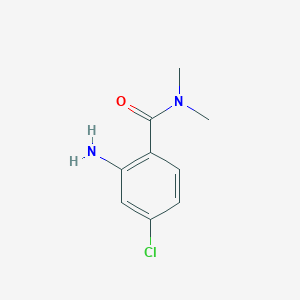

2-amino-4-chloro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJKRJFMMWCSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588435 | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898541-55-4 | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways for producing 2-amino-4-chloro-N,N-dimethylbenzamide, a valuable intermediate in the pharmaceutical and agrochemical industries. We will delve into two primary, logically sound synthetic strategies, elucidating the underlying chemical principles, and providing a detailed, field-tested experimental protocol.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a primary amine, a chlorine atom, and a tertiary amide on an aromatic ring, offers multiple points for chemical modification. This versatility makes it a sought-after intermediate in the development of novel therapeutic agents and pesticides.[1] This guide will focus on two robust synthetic routes starting from commercially available precursors: 2-amino-4-chlorobenzoic acid and 4-chloro-2-nitrobenzoic acid.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from two main retrosynthetic perspectives, primarily differing in the sequence of the amidation and the introduction of the amino group.

Route 1: Amidation of 2-amino-4-chlorobenzoic acid

This pathway commences with the readily available 2-amino-4-chlorobenzoic acid. The core of this strategy involves the formation of the amide bond with dimethylamine. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of an unreactive ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is paramount. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[4][5][6][7][8] The resulting highly reactive acyl chloride can then readily react with dimethylamine to form the desired amide.

Route 2: Reduction of a Nitro Precursor

An alternative and often preferred industrial approach begins with 4-chloro-2-nitrobenzoic acid.[9] This strategy involves first forming the N,N-dimethylamide and then reducing the nitro group to the primary amine. This sequence is often advantageous as the reduction of the nitro group is a well-established and high-yielding transformation.[10] Catalytic hydrogenation or reduction with metals in acidic media are common methods for this step.[10][11][12][13]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: From 2-amino-4-chlorobenzoic acid | Route 2: From 4-chloro-2-nitrobenzoic acid |

| Starting Material | 2-amino-4-chlorobenzoic acid | 4-chloro-2-nitrobenzoic acid |

| Key Steps | 1. Acyl chloride formation2. Amidation | 1. Amidation2. Nitro group reduction |

| Advantages | Shorter synthetic sequence. | Potentially higher overall yield due to the efficiency of nitro reduction. Avoids potential side reactions with the free amine in the first step. |

| Challenges | The free amino group might require protection in some cases, although direct acylation is often successful. | Requires an additional reduction step. Handling of nitro compounds requires care. |

For the purposes of this guide, we will provide a detailed protocol for Route 2 , as it often proves to be more robust and scalable.

Detailed Experimental Protocol: A Two-Step Synthesis from 4-chloro-2-nitrobenzoic acid

This protocol outlines the synthesis of this compound from 4-chloro-2-nitrobenzoic acid, proceeding through the intermediate 4-chloro-N,N-dimethyl-2-nitrobenzamide.

Step 1: Synthesis of 4-chloro-N,N-dimethyl-2-nitrobenzamide

Reaction Principle: The carboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. This intermediate is then reacted in situ with dimethylamine to form the corresponding amide.

Materials and Reagents:

-

4-chloro-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (e.g., 40% aqueous solution or as a gas)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Pyridine or triethylamine (as a base)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude 4-chloro-2-nitrobenzoyl chloride in fresh anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.2-2.5 equivalents) and a base such as pyridine or triethylamine (1.1-1.2 equivalents) in dichloromethane.

-

Slowly add the dimethylamine solution to the acyl chloride solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by adding deionized water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-N,N-dimethyl-2-nitrobenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Step 2: Synthesis of this compound

Reaction Principle: The nitro group of 4-chloro-N,N-dimethyl-2-nitrobenzamide is reduced to a primary amine using catalytic hydrogenation.

Materials and Reagents:

-

4-chloro-N,N-dimethyl-2-nitrobenzamide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-N,N-dimethyl-2-nitrobenzamide (1 equivalent) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary to achieve high purity for subsequent applications.[10]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-chloro-2-nitrobenzoic acid.

Caption: Synthesis of this compound.

Mechanistic Insights

Acyl Chloride Formation with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group, which decomposes to sulfur dioxide and hydrochloric acid gas.[5]

Amide Formation

The amidation of the acyl chloride is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic dimethylamine. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group to form the stable amide bond.

Catalytic Hydrogenation of the Nitro Group

The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a complex surface-catalyzed reaction.[11] The nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst. Through a series of steps involving the transfer of hydrogen atoms, the nitro group is progressively reduced, likely through nitroso and hydroxylamine intermediates, to ultimately yield the primary amine.[14] This method is generally clean and efficient, with water being the only byproduct.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between pathways often depends on the availability of starting materials, scalability, and desired purity. The two-step process starting from 4-chloro-2-nitrobenzoic acid, involving amidation followed by catalytic hydrogenation, represents a robust and efficient method suitable for both laboratory and industrial-scale production. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are crucial for achieving high yields and purity of this important chemical intermediate.

References

-

Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021-03-19). Available from: [Link]

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available from: [Link]

- Google Patents. CN105801382B - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Bentham Science. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

- Google Patents. US6107498A - Process for making carboxylic amides.

-

Shandong Zhongyu Hongcheng Chemical Co., LTD. 4-Chloro-2-nitrobenzoic acid. Available from: [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018-10-08). Available from: [Link]

-

Chemistry LibreTexts. 4.2.6: Chemistry of Amides. (2022-10-04). Available from: [Link]

-

PubChem. 4-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 80475. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Truemeds. N N Diethylbenzamide: View Uses, Side Effects and Medicines. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). Available from: [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. (2020-05-30). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. 4-Chloro-2-nitrobenzoic acid--Shandong Zhongyu Hongcheng Chemical Co., LTD [zyhcchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloro-N,N-dimethylbenzamide

Introduction

2-amino-4-chloro-N,N-dimethylbenzamide is a substituted aromatic amide of significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, including a primary aromatic amine, a halogenated benzene ring, and a tertiary benzamide, present a versatile scaffold for the synthesis of novel bioactive molecules. A comprehensive understanding of its physicochemical properties is a critical prerequisite for its effective utilization in research and development, as these properties fundamentally govern its solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.

This technical guide provides a holistic framework for the characterization of this compound (CAS No. 898541-55-4). It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of available data, but also detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the scientific principles at play.

Core Physicochemical Properties

| Property | Value / Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898541-55-4 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O | [2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Chemical Structure | See Figure 1 | - |

| Physical Form | Solid | |

| Melting Point | Data not available (Protocol provided) | - |

| Boiling Point | Data not available (Protocol provided) | - |

| Aqueous Solubility | Data not available (Protocol provided) | - |

| Lipophilicity (LogP) | Data not available (Protocol provided) | - |

| pKa | Data not available (Protocol provided) | - |

| InChI | 1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |

| InChIKey | UPJKRJFMMWCSOH-UHFFFAOYSA-N |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

For an unknown compound, initially use a rapid heating rate (10-20 °C/min) to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting "point" is reported as this range.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug candidates, as it directly influences dissolution and subsequent absorption in the gastrointestinal tract. Poor aqueous solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method (Gold Standard)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units of mg/mL or µg/mL.

Lipophilicity Determination (LogP)

Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolism and distribution.

Methodology: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium during the experiment.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate completely. Centrifugation can be used to expedite phase separation.

-

Sample Analysis: Carefully sample both the aqueous and n-octanol phases. Quantify the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀ ([Concentration]octanol / [Concentration]aqueous)

Figure 2: Experimental Workflow for Solubility and LogP Determination

A simplified workflow for determining key drug-like properties.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound at a given pH. The primary amino group in this compound is basic and will be protonated at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution in a thermostatted vessel with constant stirring.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by finding the pH at the half-equivalence point. Alternatively, derivative plots can be used for more precise determination of the equivalence point.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to confirm the chemical identity and assess the purity of a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the atomic connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum. Expected signals would include:

-

Aromatic protons in the 6.5-8.0 ppm region. The substitution pattern will lead to a specific splitting pattern.

-

A broad singlet for the -NH₂ protons.

-

Two singlets for the N,N-dimethyl groups, which may be broadened or distinct due to restricted rotation around the C-N amide bond.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:

-

A carbonyl carbon (~168-172 ppm).

-

Multiple signals for the aromatic carbons.

-

Signals for the N,N-dimethyl carbons.

-

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to confirm the molecular weight and elemental composition.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

-

Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Interpretation: The measured accurate mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for C₉H₁₂ClN₂O⁺, confirming the elemental formula.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound. It separates the target molecule from any impurities, and the area of the peak corresponding to the compound is proportional to its concentration.

Methodology: Reversed-Phase HPLC

-

Column: A C18 stationary phase is typically suitable for this type of molecule.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive physicochemical characterization of this compound is indispensable for its advancement in any research or development pipeline. This guide provides a robust framework of validated experimental protocols to determine its critical properties. By systematically applying these methodologies, researchers can generate a reliable data package that not only confirms the identity and purity of the compound but also provides invaluable insights to guide its future applications, from lead optimization to formulation development.

References

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.

- ACS Publications. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- BLDpharm. (n.d.). 898541-55-4|this compound.

- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

- ChemicalBook. (2023). This compound(SALTDATA: FREE).

- BenchChem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.

- Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.

- Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- ResearchGate. (2025). (PDF) Thermal, spectroscopic and DFT studies of solid benzamide.

- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

- ChemicalBook. (n.d.). This compound CAS#.

- Sigma-Aldrich. (n.d.). This compound | 898541-55-4.

- Hit2Lead. (n.d.). BB-4032567.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-CHLORO-N,N-DIMETHYLBENZAMIDE AldrichCPR.

- PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251.

- PubChem. (n.d.). N-(2-aminoethyl)-4-chloro-N,3-dimethylbenzamide | C11H15ClN2O | CID 104301854.

- Matrix Scientific. (n.d.). 3-Amino-4-chloro-N,N-dimethylbenzamide.

- PubChem. (n.d.). N,N-Dimethylbenzamide | C9H11NO | CID 11916.

- ChemicalBook. (n.d.). N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum.

- BLDpharm. (n.d.). 890707-28-5|2-Amino-5-chloro-N,3-dimethylbenzamide|BLD Pharm.

- BLDpharm. (n.d.). 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide.

- MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.

- Arctom. (n.d.). CAS NO. 6331-71-1 | 4-Amino-N,N-dimethylbenzamide | Catalog CS-0071544.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.

Sources

2-amino-4-chloro-N,N-dimethylbenzamide mechanism of action

An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Relevance of 2-amino-4-chloro-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the synthesis of pharmacologically active compounds. While not a therapeutic agent in itself, its structural motifs are integral to the development of targeted therapies. This document will elucidate its primary application as a precursor, with a detailed focus on the synthesis and mechanism of action of its most prominent derivative, Mosapride. Furthermore, this guide will present established and hypothetical experimental protocols for the characterization of novel benzamide derivatives, offering a framework for future drug discovery and development endeavors.

Introduction: The Chemical Identity of this compound

This compound is a substituted benzamide derivative with the chemical formula C₉H₁₁ClN₂O. Its structure is characterized by a benzene ring substituted with an amino group at the 2-position, a chloro group at the 4-position, and a dimethylcarboxamide group at the 1-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59256-17-4 |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in methanol and chloroform |

This compound is primarily recognized for its role as a pivotal intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both a reactive amino group and an aromatic ring, makes it a versatile building block for creating more complex molecular architectures.

Synthetic Utility: A Gateway to Prokinetic Agents

The principal application of this compound is in the synthesis of gastroprokinetic agents, most notably Mosapride. The synthesis involves the nucleophilic substitution of the amino group of this compound onto an appropriate electrophilic partner.

Synthesis of Mosapride: A Step-by-Step Overview

The synthesis of Mosapride citrate from this compound is a well-established industrial process. The following is a generalized protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate organic solvent, such as dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

-

Nucleophilic Substitution: Introduce 4-(fluorobenzyl)-2-morpholinone to the reaction mixture. The deprotonated amino group of the benzamide derivative will act as a nucleophile, attacking the carbon atom bearing the fluorine atom on the benzyl group in an SₙAr reaction.

-

Reaction Monitoring: The reaction is typically heated and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography to yield pure Mosapride base.

-

Salt Formation: The purified Mosapride base is then treated with citric acid in a suitable solvent to form the more stable and water-soluble Mosapride citrate salt.

Caption: Synthetic pathway of Mosapride Citrate.

Mechanism of Action of Mosapride: A Selective 5-HT₄ Receptor Agonist

Mosapride exerts its prokinetic effects by acting as a selective agonist for the serotonin 5-HT₄ receptor. These receptors are predominantly located on enteric neurons in the gastrointestinal (GI) tract.

The 5-HT₄ Receptor Signaling Cascade

-

Receptor Binding: Mosapride binds to the 5-HT₄ receptor on the presynaptic nerve terminal of cholinergic neurons in the myenteric plexus.

-

G-Protein Activation: This binding event activates the associated G-protein, specifically the Gαs subunit.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Enhanced Acetylcholine Release: PKA activation facilitates the release of acetylcholine (ACh) from the cholinergic nerve endings.

-

Muscarinic Receptor Stimulation: The released ACh then binds to M₂ and M₃ muscarinic receptors on smooth muscle cells of the GI tract.

-

Increased GI Motility: The stimulation of these muscarinic receptors leads to increased smooth muscle contraction and enhanced gastrointestinal motility and gastric emptying.

Caption: Signaling pathway of Mosapride via 5-HT₄ receptor agonism.

Experimental Protocols for Mechanistic Elucidation of Novel Benzamides

To determine the mechanism of action of a novel compound derived from this compound, a systematic and multi-tiered experimental approach is necessary.

In Vitro Target Identification and Validation

Objective: To identify the molecular target(s) of a novel benzamide derivative.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues known to express a panel of receptors (e.g., GPCRs, ion channels).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-GR113808 for 5-HT₄ receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Cellular Functional Assays

Objective: To determine the functional activity of the novel benzamide at its identified target.

Methodology: cAMP Assay for Gs-Coupled Receptors

-

Cell Culture: Culture a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT₄ receptor).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified time. Include a known agonist as a positive control and a vehicle as a negative control.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Caption: Experimental workflow for mechanism of action studies.

Conclusion

This compound is a compound of significant interest not for its own pharmacological activity, but for its crucial role as a building block in the synthesis of potent and selective therapeutic agents. The successful development of Mosapride as a 5-HT₄ receptor agonist for the treatment of gastrointestinal disorders exemplifies the value of this chemical intermediate. The experimental frameworks presented in this guide provide a robust starting point for the investigation and characterization of future novel benzamide derivatives, underscoring the enduring importance of fundamental synthetic chemistry in modern drug discovery.

References

-

PubChem Compound Summary for CID 3034259, this compound. National Center for Biotechnology Information. [Link]

-

Mosapride. Wikipedia. [Link]

-

Pharmacological properties of mosapride, a new gastroprokinetic agent. Drug an d Metabolism Reviews. [Link]

-

The role of the 5-HT4 receptor in the pathophysiology of the gastrointestinal tract. Alimentary Pharmacology & Therapeutics. [Link]

An In-depth Technical Guide to 2-amino-4-chloro-N,N-dimethylbenzamide (CAS No. 898541-55-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide of significant interest in synthetic and medicinal chemistry. While the initially provided CAS number (26848-40-8) corresponds to a different molecule, this guide focuses on the correctly identified compound, this compound (CAS No. 898541-55-4). This document delves into its chemical and physical properties, outlines plausible synthetic routes based on established methodologies for related isomers, and discusses its potential applications, particularly as a versatile building block in the discovery of novel bioactive molecules. Detailed protocols for synthesis and characterization, along with predictive spectroscopic data, are presented to facilitate its use in research and development.

Introduction and Chemical Identity

This compound belongs to the class of substituted benzamides, a scaffold frequently encountered in pharmacologically active compounds and agrochemicals. The presence of multiple functional groups—an amino group, a chloro substituent, and a dimethylamide moiety—on the benzene ring makes it a valuable intermediate for creating diverse chemical libraries. Its structural isomers, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are known key intermediates in the synthesis of high-value commercial products like the insecticide chlorantraniliprole, highlighting the potential utility of the title compound in similar applications.

Molecular Formula: C₉H₁₁ClN₂O[3]

Molecular Weight: 198.65 g/mol [3]

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on data from its isomers and related benzamide structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 120-140 °C |

| Boiling Point | >300 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |

| pKa (most basic) | 2.5 - 3.5 (for the aniline amino group) |

| LogP | 1.5 - 2.5 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂), 2.9-3.1 (s, 6H, -N(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 145-150 (C-NH₂), 130-135 (C-Cl), 115-130 (aromatic carbons), 35-40 (-N(CH₃)₂) |

| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 1620-1650 (C=O stretch, amide), 1580-1610 (N-H bend), 1400-1500 (aromatic C=C stretch), 700-800 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 198/200 ([M]⁺, isotopic pattern for Cl), 154/156 ([M-N(CH₃)₂]⁺), 126/128, 72 |

Synthesis Methodologies

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2-nitrobenzoyl chloride

-

To a stirred solution of 4-chloro-2-nitrobenzoic acid (1 equivalent) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N,N-dimethyl-2-nitrobenzamide

-

Dissolve the crude 4-chloro-2-nitrobenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a solution in THF) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Wash the organic layer with water, dilute HCl, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrobenzamide. This can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the 4-chloro-N,N-dimethyl-2-nitrobenzamide (1 equivalent) in a solvent mixture of ethanol and water.

-

Add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for purity analysis.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Spectroscopic Analysis:

The purified compound should be characterized by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, with expected data as outlined in Table 2.

Applications in Research and Drug Discovery

The structural motifs present in this compound make it a promising scaffold for the synthesis of novel bioactive molecules.

Building Block in Medicinal Chemistry:

-

The primary amino group can be readily derivatized to form a wide range of amides, sulfonamides, and ureas, allowing for the exploration of structure-activity relationships (SAR).

-

The chloro substituent provides a site for further functionalization via cross-coupling reactions.

-

The N,N-dimethylamide can influence solubility and metabolic stability.

Potential Biological Targets:

While there is no specific biological data for this compound, related aminobenzamides have shown activity against various targets. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been investigated as a potent HDAC3 inhibitor, suggesting that derivatives of this compound could be explored for similar activities in oncology.

Agrochemical Research:

The structural similarity to intermediates of successful insecticides like chlorantraniliprole suggests its potential as a building block for novel pesticides.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in both medicinal and agrochemical research. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Further research into the biological activity of derivatives of this scaffold is warranted to fully explore its potential in drug discovery and development.

References

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 85-88.

- Smith, W. B., & De-Ping, S. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.

- BenchChem. (2024). An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications.

- ResearchGate. (2018). Benzamide-simplified mass spectrum.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.

- Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697.

- BenchChem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide.

- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Santa Cruz Biotechnology. (n.d.). This compound.

- BLDpharm. (n.d.). 898541-55-4|this compound.

- PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide.

- MicroSolv Technology Corporation. (2024). Amide or Amino HPLC Columns What are the Differences.

- Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-Amino-4-chloro-N,N-diethylbenzamide.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from Malaysian Journal of Analytical Sciences website.

- Google Patents. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- PubChem. (n.d.). N-(2-aminoethyl)-4-chloro-N,3-dimethylbenzamide.

- Hit2Lead. (n.d.). This compound.

- PharmaBlock. (n.d.). Building Blocks.

- PubMed Central (PMC). (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

- ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.

- MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.

- PubMed Central (PMC). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- PubMed. (2007). 4-Chloro-N-methyl-benzamide.

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.co.za [journals.co.za]

- 4. Chromatogram Detail [sigmaaldrich.cn]

An In-depth Technical Guide to the Spectral Analysis of 2-amino-4-chloro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-4-chloro-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active compounds. As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

Given the limited availability of experimental spectra for this specific compound in public databases, this guide will leverage high-quality predicted spectral data, generated using validated computational methods. These predictions will be critically analyzed and contextualized with experimental data from structurally analogous compounds to ensure the scientific integrity of the interpretation. This approach mirrors the real-world challenges often faced in research and development, where reference standards may not be readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern of the aromatic ring and the nature of the amide group.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions were generated using advanced algorithms that account for the electronic effects of the various substituents.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-6 |

| ~6.70 | d | 1H | H-3 |

| ~6.65 | dd | 1H | H-5 |

| ~4.5 (broad) | s | 2H | -NH₂ |

| ~3.10 | s | 3H | -N(CH₃)₂ |

| ~2.95 | s | 3H | -N(CH₃)₂ |

d = doublet, dd = doublet of doublets, s = singlet

Data Interpretation:

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The downfield doublet at approximately 7.15 ppm is assigned to H-6, which is deshielded by the adjacent amide group and the para-chloro substituent. The protons at positions 3 and 5 are shifted upfield due to the strong electron-donating effect of the amino group at C-2. The broad singlet around 4.5 ppm is characteristic of amine protons, which can undergo exchange with residual water in the solvent.

A key feature of the N,N-dimethylamido group is the potential for hindered rotation around the C-N bond, which can lead to two distinct singlets for the two methyl groups. This phenomenon, known as amide bond rotation, is often observed at room temperature and is a testament to the partial double bond character of the amide linkage. The predicted spectrum reflects this, showing two separate singlets for the N-methyl protons.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~148 | C-2 |

| ~135 | C-4 |

| ~130 | C-6 |

| ~120 | C-1 |

| ~118 | C-5 |

| ~115 | C-3 |

| ~38 | -N(CH₃)₂ |

| ~35 | -N(CH₃)₂ |

Data Interpretation:

The carbonyl carbon of the amide group is expected to resonate at the most downfield position, around 170 ppm. The aromatic carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon bearing the amino group (C-2) is significantly shielded and appears at a higher field than would be expected for an unsubstituted aromatic carbon. Conversely, the carbon attached to the chlorine atom (C-4) is deshielded. The two N-methyl carbons may also show distinct signals due to the aforementioned amide bond rotation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Standard pulse programs for both ¹H and ¹³C NMR should be employed.

-

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

The predicted IR spectrum of this compound highlights key vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450, ~3350 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Data Interpretation:

The most prominent features in the predicted IR spectrum are the two sharp bands in the region of 3450-3350 cm⁻¹, characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary amino group. The strong absorption around 1630 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the tertiary amide. The presence of aromatic C=C stretching bands around 1600 and 1480 cm⁻¹ confirms the presence of the benzene ring. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.

For comparison, the experimental IR spectrum of the related compound 2-amino-4-chlorobenzonitrile shows N-H stretching bands at 3452 and 3363 cm⁻¹ and a C-Cl stretch at 782 cm⁻¹, which aligns well with the predicted values for our target molecule.[5]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean.[6]

-

Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

-

Caption: Step-by-step workflow for acquiring an FTIR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Mass Spectral Data (Predicted Fragmentation)

For this compound (Molecular Weight: 198.65 g/mol ), the following key fragments are predicted under Electron Ionization (EI) conditions.

| m/z | Proposed Fragment |

| 198/200 | [M]⁺ (Molecular ion) |

| 183/185 | [M - CH₃]⁺ |

| 154/156 | [M - N(CH₃)₂]⁺ |

| 139/141 | [M - CON(CH₃)₂]⁺ |

| 72 | [CON(CH₃)₂]⁺ |

| 44 | [N(CH₃)₂]⁺ |

Data Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198, with a characteristic isotopic peak [M+2]⁺ at m/z 200 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A common fragmentation pathway for N,N-dimethylbenzamides is the loss of a methyl group, leading to a fragment at [M - 15]. Another significant fragmentation would be the cleavage of the amide bond, resulting in the loss of the dimethylamino group to give a fragment at m/z 154/156, or the formation of the dimethylcarbamoyl cation at m/z 72. The base peak is likely to be the fragment resulting from the loss of the entire amide group, the 2-amino-4-chlorophenyl cation, at m/z 139/141.

Experimental mass spectral data for the related compound 4-chloro-N,N-dimethylbenzamide shows a prominent peak at m/z 139, corresponding to the chlorobenzoyl cation, which supports the predicted fragmentation pattern.[7]

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a solid sample by direct infusion Electron Ionization Mass Spectrometry (EI-MS) is as follows.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumental Analysis:

-

Introduce the sample solution into the ion source of the mass spectrometer via a direct infusion pump.[5]

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed overview of the predicted NMR, IR, and MS spectral data for this compound. By combining computational predictions with established principles of spectral interpretation and comparative data from analogous structures, we have constructed a robust analytical profile for this compound. The methodologies and interpretative frameworks presented herein serve as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development, enabling the confident characterization of this and other novel chemical entities. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, even in the absence of a certified reference standard.

References

-

SIELC Technologies. (2018, May 16). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

-

ResearchGate. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

MolView. (n.d.). MolView. Retrieved from [Link]

-

HTDS. (n.d.). Practical Experiments in the Fundamentals of Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 6). 6.2: The Mass Spectrometry Experiment. Retrieved from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-4-chloro-N,N-dimethylbenzamide: Synthesis, Characterization, and Applications in Chemical Research

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. While a detailed historical record of its specific discovery is not prominent in the literature, its value lies in its role as a versatile chemical building block. This document outlines its physicochemical properties, details plausible and robust synthetic pathways, provides exemplary experimental protocols, and explores its chemical reactivity. The trifunctional nature of this molecule—possessing a nucleophilic aromatic amine, a synthetically versatile aryl chloride, and a stable tertiary amide—makes it a valuable scaffold for the development of diverse chemical libraries aimed at drug discovery and materials science.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of modern chemistry, recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, exhibiting activities ranging from antiemetic and antipsychotic to anticancer agents. The specific molecule, this compound, incorporates three key functional groups that dictate its chemical utility:

-

Aniline Moiety (2-amino group): A versatile nucleophilic center and a precursor for a multitude of transformations, including acylation, alkylation, and diazotization reactions.

-

Aryl Chloride (4-chloro group): A critical handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds.[3][4]

-

Tertiary Amide (N,N-dimethylbenzamide): A generally stable functional group that acts as a hydrogen bond acceptor and can influence the molecule's conformation and pharmacokinetic properties.

The strategic placement of these groups makes this compound a valuable intermediate for generating novel and structurally diverse molecules for screening and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is compiled from chemical supplier databases and computational sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 898541-55-4 | [5][6][7][8] |

| Molecular Formula | C₉H₁₁ClN₂O | [5][7] |

| Molecular Weight | 198.65 g/mol | [5][7] |

| MDL Number | MFCD09730689 | [5] |

| SMILES Code | O=C(N(C)C)C1=C(N)C=C(Cl)C=C1 | [5] |

Proposed Synthetic Pathways

While a dedicated publication on the synthesis of this specific molecule is scarce, its preparation can be reliably achieved through well-established principles of organic chemistry.[9] Two logical and robust pathways are detailed below.

Pathway A: Direct Amidation of 2-Amino-4-chlorobenzoic Acid

This is the most direct and atom-economical approach, starting from the commercially available 2-amino-4-chlorobenzoic acid.[10] The synthesis involves two primary steps: activation of the carboxylic acid and subsequent amidation.

Causality and Experimental Choices:

-

Step 1: Acyl Chloride Formation. The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to drive the amidation with dimethylamine. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[11] The reaction is typically run in an inert solvent like dichloromethane (DCM) or toluene.

-

Step 2: Amidation. The crude acyl chloride is then reacted with an excess of dimethylamine (often as a solution in THF or as a gas) to form the final tertiary amide. An excess of the amine is used to neutralize the HCl generated during the reaction, thus driving the reaction to completion.

Diagram 1: Synthetic workflow via direct amidation.

Pathway B: Synthesis from a Nitro Precursor

An alternative strategy involves introducing the amino group at a later stage via the reduction of a nitro group. This pathway can be advantageous if the starting nitro-aromatic compound is more readily available or cost-effective.

Causality and Experimental Choices:

-

Step 1: Synthesis of 4-Chloro-2-nitrobenzoic Acid. This intermediate can be synthesized from toluene through a multi-step process involving chlorination, nitration, and oxidation of the methyl group.[12]

-

Step 2: Amidation. The 4-chloro-2-nitrobenzoic acid is first converted to its acyl chloride and then reacted with dimethylamine, analogous to Pathway A. The electron-withdrawing nitro group makes the carboxylate more reactive, facilitating this step.

-

Step 3: Nitro Group Reduction. The final step is the selective reduction of the nitro group to the primary amine. Various reagents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite.[13][14][15] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Exemplary Experimental Protocol (Pathway A)

The following protocol is a self-validating, representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

2-Amino-4-chlorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylamine solution (2.0 M in THF, 2.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C).

-

Causality: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride, driving off the gaseous byproducts.

-

Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

-

Once complete, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amidation Reaction:

-

Re-dissolve the crude acyl chloride residue in a minimal amount of anhydrous DCM or THF and cool the flask to 0°C in an ice bath.

-

Causality: Cooling the reaction is critical to control the exothermicity of the amidation reaction.

-

Slowly add the dimethylamine solution (2.5 eq) dropwise with vigorous stirring. A white precipitate (dimethylammonium chloride) will form.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor for the disappearance of the acyl chloride by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.

-

Causality: These aqueous washes remove water-soluble impurities and salts, providing a cleaner crude product.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the N-methyl groups (typically two singlets due to restricted rotation around the C-N amide bond at room temperature), and the amino (-NH₂) protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in the orthogonal reactivity of its functional groups, making it an excellent scaffold for building molecular diversity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 898541-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(SALTDATA: FREE) | 898541-55-4 [chemicalbook.com]

- 7. AB267846 | CAS 898541-55-4 – abcr Gute Chemie [abcr.com]

- 8. 57165-01-2,N-(4-amino-2-methylphenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 10. 2-アミノ-4-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 14. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide to 2-amino-4-chloro-N,N-dimethylbenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide derivative of interest in medicinal and synthetic chemistry. Due to the limited specific literature on this particular isomer, this document presents a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications based on established chemical principles and data from structurally related compounds.

Introduction and Chemical Identity

This compound is a small molecule featuring a benzamide core with three key functional groups: a primary amine, a chlorine atom, and a tertiary dimethylamide. This unique arrangement of electron-donating and -withdrawing groups, along with multiple sites for chemical modification, makes it a potentially valuable building block in the synthesis of more complex molecules and a candidate for biological screening.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 154038-92-3 |

| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)Cl)N |

| InChI Key | HYYZVBNRQCDKET-UHFFFAOYSA-N |

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound is proposed, commencing from the readily available starting material, 4-chloro-2-nitrotoluene. The overall synthetic scheme is depicted below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Oxidation of 4-chloro-2-nitrotoluene to 4-chloro-2-nitrobenzoic acid